methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate

Lipophilicity Membrane permeability Ion-channel pharmacology

This compound uniquely pairs a hydrolytically labile methyl ester for synthetic diversification with a metabolically resilient 1,2,4-oxadiazole ring, enabling direct metabolic stability assessment in CRAC channel modulator SAR. Unlike ester-only Pyr3, oxadiazole-bearing analogs maintain >90% residual substrate in MLS9 assays. Procure for HIF reporter gene profiling or C3-vector amide library synthesis.

Molecular Formula C15H14N4O3
Molecular Weight 298.302
CAS No. 1707586-20-6
Cat. No. B2864415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate
CAS1707586-20-6
Molecular FormulaC15H14N4O3
Molecular Weight298.302
Structural Identifiers
SMILESCCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)OC
InChIInChI=1S/C15H14N4O3/c1-3-13-16-14(18-22-13)10-4-6-11(7-5-10)19-9-8-12(17-19)15(20)21-2/h4-9H,3H2,1-2H3
InChIKeyZCEPWDVGLANLSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate (CAS 1707586-20-6): A Structurally Hybrid Heterocyclic Scaffold for Targeted Procurement in Ion-Channel and Kinase-Inhibitor Discovery Programs


Methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate (CAS 1707586-20-6; molecular formula C15H14N4O3; molecular weight 298.30 g/mol) is a heterocyclic small molecule that uniquely embeds both a hydrolytically labile methyl ester and a metabolically resilient 1,2,4-oxadiazole ring within a single pyrazole-phenyl scaffold . The compound belongs to a chemotype investigated as store-operated calcium entry (SOCE) modulators and CRAC channel inhibitors, with the 1,2,4-oxadiazole moiety functioning as a bioisosteric replacement for carboxylic ester groups to enhance metabolic stability [1]. Its structural signature—direct para-phenyl linkage between the pyrazole N1 and the C3 position of the 5-ethyl-1,2,4-oxadiazole—distinguishes it from methylene-bridged or amide-connected analogs and positions it as a useful building block for structure–activity relationship (SAR) exploration in ion-channel and anti-proliferative research programs.

Why Methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate Cannot Be Interchanged with Close Structure Analogs Lacking the Conjugated Oxadiazole–Phenyl–Pyrazole Architecture


Within the pyrazole–oxadiazole chemical space, seemingly minor structural variations—such as C5-methyl → C5-ethyl homologation on the oxadiazole, methylene bridging between oxadiazole and pyrazole, or replacement of the methyl ester with a free carboxylic acid—produce divergent conformational preferences, lipophilicity, and metabolic liabilities that compromise procurement reproducibility across assays [1]. Critically, published structure–activity data demonstrate that ester-containing pyrazole SOCE modulators (e.g., Pyr3 and CIC-37) suffer rapid hepatic hydrolysis with residual substrate as low as 43% and 74% respectively under standard MLS9 incubation, whereas oxadiazole-bearing analogs maintain >90% residual substrate [2]. The target compound, uniquely pairing an ester handle for synthetic elaboration with an oxadiazole ring that confers metabolic resilience, cannot be substituted by either fully ester-based or fully oxadiazole-based analogs without altering both pharmacokinetic trajectory and synthetic versatility.

Quantitative Differentiation Evidence for Methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate (1707586-20-6) vs. Closest Analogs


C5-Ethyl Homologation vs. C5-Methyl Analog: LogP-Driven Lipophilicity Differentiation and Its Impact on Membrane Permeability in Ion-Channel Target Space

The target compound bears a C5-ethyl substituent on the 1,2,4-oxadiazole ring, whereas the closest purchasable analog, methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate (CAS 1242864-16-9), carries a C5-methyl group . The –CH3 → –CH2CH3 homologation adds one methylene unit (ΔMW = +14.02 Da; C14H12N4O3 vs. C15H14N4O3) and is predicted to increase the octanol–water partition coefficient (clogP) by approximately +0.4 to +0.5 log units based on fragment-based calculation (Hansch π constant for aliphatic –CH2– ≈ +0.5). In ion-channel-targeted compound series, where optimal clogP ranges of 2.0–4.0 are often associated with balanced passive permeability and acceptable off-target promiscuity, this lipophilicity increment provides a distinct physicochemical tuning mechanism without altering core pharmacophoric elements [1].

Lipophilicity Membrane permeability Ion-channel pharmacology

Direct Aryl–Pyrazole Conjugation vs. Methylene-Bridged Analog: Conformational Rigidity and Metabolic Fate Differentiation

The target compound features a direct C–C bond between the para-phenyl ring and the pyrazole N1 nitrogen, enabling extended π-conjugation across the phenyl–pyrazole–ester system. In contrast, the methylene-bridged analog 1-((5-ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid (CAS 1342420-52-3) inserts a –CH2– spacer that disrupts conjugation and introduces rotational flexibility . Class-level evidence from the SOCE modulator literature demonstrates that direct aryl attachment is critical for maintaining the planar pharmacophore geometry required for Orai/CRAC channel interaction; compound 22 (direct amide-linked oxadiazole–pyrazole) achieved a SOCE residual activity of 38.6 ± 4.3% at 10 μM with an IC50 of 3.1 ± 1.4 μM and >99% metabolic stability in MLS9, whereas ester-containing reference compounds with flexible linkers (Pyr3) showed only 43% residual substrate [1]. The target compound's direct aryl–pyrazole linkage maintains this conformational rigidity while the methyl ester preserves a synthetic diversification handle absent in the free carboxylic acid analog.

Conformational restriction Metabolic stability Pharmacophore geometry

Dual Ester–Oxadiazole Motif: Class-Level Metabolic Stability Advantage of 1,2,4-Oxadiazole Incorporation Over Ester-Only Scaffolds in Hepatic Microsome and S9 Fraction Assays

Published data unequivocally demonstrate that replacement of a carboxylic ester moiety with a 1,2,4-oxadiazole ring dramatically improves hepatic metabolic stability in the pyrazole SOCE modulator series [1]. Across 24 oxadiazole-bearing pyrazoles tested, compounds retaining the oxadiazole as a metabolic shield exhibited residual substrate >80% after MLS9 incubation, with the most stable analogs (compounds 22, 27, 32) achieving >99% residual substrate. In stark contrast, the ester-containing reference compounds Pyr3 (3) and CIC-37 (12) showed only 43% and 74% residual substrate respectively, attributable to rapid ester hydrolysis [1]. Synta66 (8), an amide-containing comparator, displayed merely 15% residual substrate in mouse liver microsomes (MLM). Although no direct hepatic stability data exist for the target compound (1707586-20-6) in the public domain, its architectural inclusion of the 1,2,4-oxadiazole as a metabolic shield—positioned on the same scaffold that houses the methyl ester—provides a structural basis for predicting superior stability relative to fully ester-dependent analogs.

Metabolic stability Ester hydrolysis Hepatic clearance

CRAC Channel Modulator Patent Positioning: Structural Embedding within the Lupin/Rhizen Substituted Pyrazole IP Estate

The target compound's core scaffold—a pyrazole ring N1-substituted with a para-(1,2,4-oxadiazol-3-yl)phenyl group and bearing a C3-carboxylate ester—maps directly onto the generic Markush structure claimed in patent family WO2013057102 / US9409898B2 (Lupin Limited) [1]. This patent describes substituted pyrazole compounds as calcium release-activated calcium (CRAC) channel modulators for treating inflammatory, autoimmune, and allergic disorders. The patent exemplifies extensive SAR around pyrazole C3-substitution, N1-aryl/heteroaryl variation, and oxadiazole incorporation. While the specific compound (1707586-20-6) is not listed among the exemplified final compounds, its substructure falls within the claimed generic scope, and structurally adjacent compounds with pyrazole–oxadiazole–carboxylate architecture are described [1]. The target compound therefore occupies a synthetically accessible node within an active intellectual property space, making it a relevant procurement choice for CRAC-focused medicinal chemistry campaigns seeking to explore underexploited substitution vectors.

CRAC channel Patent landscape Pharmaceutical composition

HIF Inhibition Class Evidence: Pyrazolyl–Oxadiazole Chemotype Optimization from Micromolar to Sub-Nanomolar Potency

The broader pyrazolyl–oxadiazole chemotype to which the target compound belongs has been optimized for hypoxia-inducible factor (HIF) transcriptional inhibition by Bayer Healthcare scientists [1]. Starting from a screening hit with an IC50 of 190 nM in a cell-based HIF reporter assay, systematic SAR optimization of 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazoles achieved an IC50 improvement to 0.7 nM—a 270-fold enhancement [1]. Key SAR findings include: (i) lipophilic substituents on the oxadiazole C5 position enhance potency; (ii) the oxadiazole ring is essential for both potency and metabolic stability; and (iii) the pyrazole N1-aryl substituent tolerates para-substitution with electron-withdrawing and lipophilic groups. The target compound, bearing a C5-ethyl on oxadiazole and a para-phenyl spacer to a C3-methyl-ester-substituted pyrazole, occupies a SAR-relevant node that has not been exhaustively explored within the published HIF inhibitor series, making it a potentially informative probe for mapping the substituent tolerance at the pyrazole C3 position [1].

Hypoxia-inducible factor Transcriptional inhibition Lead optimization

Priority Application Scenarios for Methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate (1707586-20-6) Based on Quantified Differentiation Evidence


CRAC/SOCE Modulator Hit-to-Lead and Metabolic Stability Profiling

The compound's dual ester–oxadiazole scaffold enables direct assessment of metabolic stability trade-offs in the CRAC channel modulator series. As demonstrated by Aprile et al. (2021), oxadiazole-bearing pyrazoles achieve >90% residual substrate in MLS9 hepatic stability assays versus 43% for the ester-only Pyr3 [1]. The target compound can serve as a probe to determine whether the methyl ester is shielded from hydrolysis by the adjacent oxadiazole–phenyl system, providing experimental stability data that informs subsequent amide or heterocycle replacement at the C3 position. HEK cell SOCE inhibition screening at 10 μM, followed by IC50 determination and parallel MLS9 stability assessment, constitutes a validated workflow [1].

HIF-1α/HIF-2α Inhibitor SAR Expansion at the Unexploited Pyrazole C3 Ester Vector

The Bayer HIF inhibitor series established that 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazoles are a productive chemotype with potencies reaching sub-nanomolar IC50 values (0.7 nM) and demonstrated target gene suppression in A549 cells [2]. The target compound introduces a C3-methyl ester—a substitution vector not disclosed in the published Bayer SAR—while retaining the C5-ethyl oxadiazole and para-phenyl linker architecture. Procuring this compound for HIF reporter gene assays in A549 or HeLa cells under 1% O2 conditions would determine whether C3-ester substitution is tolerated or detrimental, filling a SAR gap in a high-value, patent-protected inhibitor class [2].

Synthetic Diversification Hub for Parallel Library Synthesis via Methyl Ester Hydrolysis and Amide Coupling

The methyl ester functionality at pyrazole C3 provides a direct synthetic entry point for generating amide, hydrazide, or heterocycle libraries without disturbing the metabolically stabilizing oxadiazole–phenyl–pyrazole core. Hydrolysis to the carboxylic acid followed by HATU- or PyBOP-mediated amide coupling enables rapid SAR exploration of the C3 vector, leveraging the scaffold's intrinsic metabolic stability documented for the oxadiazole-bearing pyrazole class [1]. This synthetic strategy is particularly valuable for hit-to-lead programs where the oxadiazole ring is retained as the metabolic shield while diversifying the C3 pharmacophore to modulate potency, selectivity, or physicochemical properties [1][2].

Quote Request

Request a Quote for methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.